molecular formula C17H21N3O B11571487 3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile

3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile

Cat. No.: B11571487
M. Wt: 283.37 g/mol
InChI Key: IHCHCZPQZATNJV-UHFFFAOYSA-N
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Description

3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[2-(Pyridin-3-YL)piperidin-1-YL]but-2-YN-1-YL}oxy)propanenitrile is unique due to its combination of the piperidine and pyridine rings with an alkyne and nitrile group. This unique structure provides it with distinct chemical and biological properties that are not found in simpler piperidine or pyridine derivatives .

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

3-[4-(2-pyridin-3-ylpiperidin-1-yl)but-2-ynoxy]propanenitrile

InChI

InChI=1S/C17H21N3O/c18-9-6-14-21-13-4-3-12-20-11-2-1-8-17(20)16-7-5-10-19-15-16/h5,7,10,15,17H,1-2,6,8,11-14H2

InChI Key

IHCHCZPQZATNJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CCOCCC#N

Origin of Product

United States

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